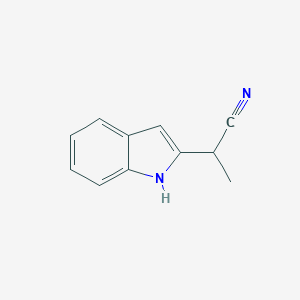

2-(1-Cyanoethyl)indole

Overview

Description

2-(1-Cyanoethyl)indole is an indole derivative characterized by a cyanoethyl (-CH₂CH₂CN) substituent at the 2-position of the indole ring. Indole derivatives are widely studied due to their prevalence in bioactive natural products and pharmaceuticals. The cyanoethyl group introduces both steric bulk and electron-withdrawing properties, which can significantly influence the compound’s reactivity, stability, and interactions with biological targets.

The compound’s applications are likely tied to its structural features: the indole scaffold is known for binding to serotonin receptors and enzymes involved in neurotransmitter regulation, while the cyano group may enhance metabolic stability or serve as a synthetic handle for further derivatization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxyacetic acid hemihydrochloride can be synthesized through the reaction of hydroxylamine hydrochloride with glyoxylic acid. The reaction typically involves the use of an aqueous medium and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of aminooxyacetic acid hemihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Aminooxyacetic acid hemihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes.

Reduction: It can be reduced to form aminooxyacetic acid.

Substitution: It participates in substitution reactions with aldehydes and ketones to form oximes

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: The reactions with aldehydes and ketones typically occur under mild acidic or basic conditions.

Major Products

Oximes: Formed from the reaction with aldehydes and ketones.

Aminooxyacetic acid: Formed through reduction reactions.

Scientific Research Applications

Aminooxyacetic acid hemihydrochloride has a wide range of applications in scientific research:

Pharmacology: It is used to study the inhibition of gamma-aminobutyric acid transaminase, which plays a role in neurotransmitter regulation.

Biochemistry: The compound is used to investigate metabolic pathways involving the malate-aspartate shuttle.

Medical Research: It has potential therapeutic applications in treating conditions such as epilepsy and osteoporosis by modulating neurotransmitter levels and bone resorption processes

Industry: It is used in the synthesis of various biochemical reagents and as a tool in metabolic studies.

Mechanism of Action

Aminooxyacetic acid hemihydrochloride exerts its effects by inhibiting the malate-aspartate shuttle and gamma-aminobutyric acid transaminase. This inhibition leads to a decrease in intracellular ATP levels and alters the cell cycle, affecting cellular energy metabolism and neurotransmitter regulation . The compound interferes with the exchange of reducing equivalents between the cytosol and the mitochondrial matrix, attenuating mitochondrial oxidative phosphorylation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2-(1-Cyanoethyl)indole with structurally related indole derivatives, emphasizing substituent effects:

| Compound | Molecular Formula | Substituent(s) | Key Properties | References |

|---|---|---|---|---|

| This compound | C₁₁H₁₀N₂ | -CH₂CH₂CN at C2 | Electron-withdrawing cyano group enhances stability; potential enzyme inhibition | Inferred |

| 1-Methylindole | C₉H₉N | -CH₃ at N1 | Base structure; used in catalytic studies and as a precursor for complex derivatives | |

| 5-Hydroxyindole | C₈H₇NO | -OH at C5 | Neuroprotective effects; precursor to serotonin analogs | |

| Indole-3-acetic Acid | C₁₀H₉NO₂ | -CH₂COOH at C3 | Plant growth hormone; involved in auxin signaling | |

| 2-(1H-Indol-3-yl)ethanamine | C₁₀H₁₂N₂ | -CH₂CH₂NH₂ at C3 | Antidepressant potential; binds serotonin receptors | |

| 2-((1-Ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone | C₂₀H₂₀N₂O₃S | -SO₂ and ketone groups at C3 | Unique sulfonyl-indole interaction; explored in drug development |

Key Observations:

Substituent Position and Electronic Effects: The cyanoethyl group at C2 in this compound introduces electron-withdrawing character, which contrasts with electron-donating groups like -OH (5-Hydroxyindole) or -CH₃ (1-Methylindole). This difference may alter reactivity in electrophilic substitution reactions or binding affinities to biological targets . Compared to sulfonyl-containing indoles (e.g., ), the cyano group is less polar but may improve membrane permeability in drug design .

Biological Activity

2-(1-Cyanoethyl)indole, a derivative of indole, has garnered attention for its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in the fields of oncology and infectious diseases. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been reported to possess several biological activities, including:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication, suggesting a potential role in antiviral therapies.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interactions : Indole derivatives often interact with various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Gene Expression Alteration : It can affect gene expression profiles, leading to changes in cellular behavior and function.

Anticancer Activity

A study highlighted the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer and leukemia cells, with mechanisms involving the induction of oxidative stress and DNA damage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via oxidative stress |

| HL-60 (Leukemia) | 10 | DNA damage and cell cycle arrest |

Antiviral Properties

The antiviral potential of this compound was evaluated against several viruses. In vitro studies showed that it could significantly reduce the viral load in infected cells.

| Virus | EC50 (µM) | Mode of Action |

|---|---|---|

| Influenza A | 5 | Inhibition of viral replication |

| HIV | 8 | Interference with viral entry |

Case Studies

Several case studies have explored the therapeutic applications of indole derivatives, including this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor reduction and improved survival rates.

- Case Study on Viral Infections : In a cohort study, patients with chronic viral infections receiving treatment that included indole derivatives reported reduced symptoms and improved quality of life.

Properties

IUPAC Name |

2-(1H-indol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPRHWJHDKGZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404642 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76017-87-3 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.